molecular formula C27H20BrF3N2O2 B10903156 1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

Cat. No.: B10903156
M. Wt: 541.4 g/mol
InChI Key: MZTLRJSHJJRFKQ-UHFFFAOYSA-N
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Description

1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a trifluoroethanone moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.

    Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using reagents such as hydrogen peroxide or other oxidizing agents.

    Addition of the Trifluoroethanone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the bromophenyl group to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and antidepressant properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as GABA_A receptors in the central nervous system. This interaction can modulate neurotransmitter activity, leading to its potential anxiolytic and antidepressant effects. The compound may also interact with other pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic and sedative.

    Lorazepam: Another benzodiazepine with anxiolytic properties.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone is unique due to its trifluoroethanone moiety, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved bioavailability. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C27H20BrF3N2O2

Molecular Weight

541.4 g/mol

IUPAC Name

6-(3-bromophenyl)-9-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H20BrF3N2O2/c28-19-10-6-9-17(13-19)25-24-21(14-18(15-23(24)34)16-7-2-1-3-8-16)32-20-11-4-5-12-22(20)33(25)26(35)27(29,30)31/h1-13,18,25,32H,14-15H2

InChI Key

MZTLRJSHJJRFKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)Br)C(=O)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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